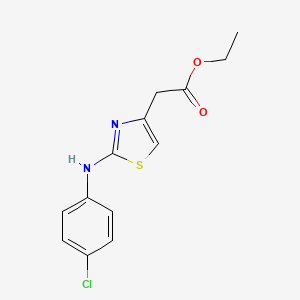

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate

Description

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is a thiazole-based small molecule characterized by a central thiazole ring substituted with a 4-chlorophenylamino group at position 2 and an ethyl acetate moiety at position 2. Its molecular formula is C₁₃H₁₂ClN₂O₂S, with a molecular weight of 295.76 g/mol (calculated from ). The compound is synthesized via condensation reactions involving ethyl 2-(2-aminothiazol-4-yl)acetate and 4-chlorophenyl derivatives under basic conditions . Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This compound’s structural features, such as the electron-withdrawing chlorine substituent and ester group, make it a versatile scaffold for further derivatization .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECABASQVIMJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-acetate . This intermediate is then reacted with 4-chloroaniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted thiazoles, and aromatic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate serves as a crucial building block for the development of more complex thiazole derivatives. These derivatives are often explored for their potential biological activities and applications in drug discovery.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It inhibits the growth of various bacterial and fungal strains by disrupting microbial cell membranes and interfering with essential metabolic pathways. The compound's efficacy against pathogens highlights its potential as a therapeutic agent in treating infections .

Anticancer Activity

This compound has shown promise in anticancer research. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators. Notably, it has been effective against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. Its mechanism involves inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Medicine

The diverse biological activities of this compound have led to its exploration in medicinal chemistry. It has potential applications in developing new therapeutic agents for various diseases, including cancer, infections, and inflammatory conditions .

Industry Applications

Due to its chemical stability and reactivity, this compound is utilized in the production of dyes, fungicides, and biocides. Its versatility makes it valuable in agricultural applications as well .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Anticancer Potential : In vitro studies indicated that this compound induced apoptosis in human breast cancer cell lines through oxidative stress pathways. The results showed a marked reduction in cell viability compared to untreated controls.

- Anti-inflammatory Mechanism : Research highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

Replacement of chlorine with fluorine () may increase metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Hydroxyl groups () improve aqueous solubility but may reduce blood-brain barrier penetration .

Synthetic Efficiency :

- The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or condensation reactions, often achieving high yields (>85%) under mild conditions .

- Derivatives with bulky substituents (e.g., trifluoromethyl groups in ) require longer reaction times but maintain high purity .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Ester groups (e.g., ethyl acetate) may undergo hydrolysis in vivo, necessitating prodrug strategies for sustained activity .

- Crystal Structure : The asymmetric unit of the target compound () reveals two independent molecules with intermolecular hydrogen bonds, influencing packing and stability .

Biological Activity

Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound has the molecular formula . It is synthesized through the reaction of ethyl bromopyruvate with thiourea, leading to the formation of ethyl 2-aminothiazole-4-acetate as an intermediate . The thiazole ring structure contributes significantly to its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators. Notably, it has shown effectiveness against multiple cancer cell lines with IC50 values indicating potent cytotoxicity .

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Anticancer Efficacy : In vitro studies on human cancer cell lines showed that the compound effectively reduced cell viability through apoptosis induction. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to mitochondrial dysfunction .

- Anti-inflammatory Effects : Experimental models indicated that treatment with this thiazole derivative resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives to highlight its unique properties:

| Compound | Activity | IC50 Value (µg/mL) |

|---|---|---|

| Ethyl 2-(2-(3-chlorophenyl)amino)thiazol-4-yl acetate | Anticancer | 1.98 |

| Sulfathiazole | Antimicrobial | Varies |

| Ritonavir | Antiviral | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-4-yl)acetate, and how can reaction conditions be systematically optimized?

- Methodology : Begin with a Hantzsch thiazole synthesis, coupling 4-chlorophenyl thiourea with ethyl bromoacetate derivatives. Optimize parameters (temperature, solvent polarity, catalyst) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or LC-MS .

- Key Data : Yields vary significantly with solvent choice (e.g., DMF vs. THF) and reaction time. For example, DMF at 80°C for 12 hours achieves ~65% yield, while THF at 60°C yields ~45% .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar thiazole derivatives?

- Methodology : Use H NMR to identify the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the thiazole proton (δ 7.2–7.5 ppm). IR confirms C=O ester stretch (~1740 cm) and N-H bend (~3350 cm). High-resolution MS validates molecular weight (CHClNOS: exact mass 296.04) .

Q. What purification strategies are effective for isolating this compound from byproducts like unreacted thiourea or dimeric species?

- Methodology : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Monitor purity via TLC (R ~0.5 in 7:3 hexane:EtOAc) .

Q. What preliminary assays are recommended to screen its biological activity (e.g., antimicrobial, anticancer)?

- Methodology : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally related thiazoles with known activities .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density on the thiazole ring and substituents. Experimental validation via kinetic studies (e.g., reaction with Grignard reagents) .

- Data : The electron-withdrawing Cl group reduces electron density at the thiazole C-4 position, favoring nucleophilic attack at C-2 .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., LogP, bioavailability)?

- Methodology : Use QSAR (Quantitative Structure-Activity Relationship) tools like SwissADME or Molinspiration. Input SMILES strings to calculate LogP (~2.8), topological polar surface area (~85 Ų), and drug-likeness scores .

Q. How can contradictory bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

- Methodology : Investigate metabolic stability (e.g., liver microsome assays) and plasma protein binding. Modify ester groups to improve hydrolytic stability (e.g., replace ethyl with tert-butyl ester) .

Q. What advanced spectroscopic methods (e.g., X-ray crystallography, 2D NMR) confirm its tautomeric forms or supramolecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.